1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-8-9-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWAVOSJYQTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated triazole.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a diamine reacts with a dihalide.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that triazole derivatives, including 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine, exhibit significant antitumor properties. Triazoles are known to inhibit enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of triazole-containing compounds that showed enhanced activity against non-small cell lung cancer by inhibiting EGFR tyrosine kinase activity .
Antimicrobial Properties
Triazole compounds have been investigated for their antimicrobial effects. The presence of the triazole ring enhances the compound's ability to interact with biological targets, making it effective against various pathogens. Notably, derivatives have shown potent activity against fungal infections, particularly those resistant to conventional treatments .
Cytokine Inhibition
The compound has been explored for its ability to inhibit cytokine production involved in inflammatory processes. Such properties make it a candidate for treating chronic inflammatory diseases . The modulation of cytokine levels can potentially lead to therapeutic strategies for conditions like rheumatoid arthritis and other autoimmune disorders.
Enzyme Inhibition Studies
Due to its structural features, 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine serves as a valuable tool in enzyme inhibition studies. It can be used to investigate the interaction between small molecules and enzymes, providing insights into drug design and development .
Protein-Ligand Interaction Studies
The compound's ability to form hydrogen bonds and other interactions with proteins makes it suitable for studying protein-ligand dynamics. This can lead to a better understanding of how drugs interact with their targets at the molecular level .
Polymer Development
In material science, triazoles are being utilized in the development of new polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones can improve material performance in various applications .
Coatings and Adhesives
The unique chemical properties of triazoles allow their use in formulating advanced coatings and adhesives. These materials benefit from increased resistance to environmental degradation and improved adhesion characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and analogs:
Key Observations:
- Triazole vs. Pyrazole : While Eltrombopag () uses a pyrazole core, the target compound employs a 1,2,3-triazole, which may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
- Linker Groups : The carbonyl linker in the target compound contrasts with the butyl chain in ’s analog, which likely affects conformational flexibility and receptor binding kinetics.
CNS Targeting Potential
- The piperazine moiety is frequently utilized in dopamine receptor ligands (e.g., D3R inhibitors in ). ’s compound, with a decahydronaphthalene group, demonstrated superior BBB penetration due to increased hydrophobicity .
- In contrast, 1-(4-Trifluoromethylphenyl)piperazine () lacks a triazole group, reducing its capacity for π-π stacking interactions critical for receptor binding .
Antimicrobial and Antioxidant Activities
- The triazole ring’s nitrogen atoms may similarly enhance redox activity or microbial target binding .
Biological Activity
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles, particularly 1,2,3-triazoles, are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this specific compound, examining its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound features a triazole ring fused with a carbonyl group and a phenylpiperazine moiety. The presence of the 3,4-dimethylphenyl group enhances its chemical reactivity and selectivity. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 318.41 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine exhibits several biological activities:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various microbial strains. The mechanism often involves inhibition of fungal enzymes and disruption of cell wall synthesis.
- Anticancer Properties : Studies have reported that triazoles can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For instance, compounds similar to this triazole have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
- Anti-inflammatory Effects : Some triazole derivatives have been associated with reduced inflammatory responses in preclinical models. The anti-inflammatory activity may be comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors for enzymes critical in fungal metabolism and cancer pathways. For example, they may inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .
- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .
- Metal Ion Coordination : Some triazole derivatives can form complexes with metal ions, enhancing their biological activity through chelation .
Case Studies
Several studies have evaluated the biological activities of related triazole compounds:
- A study found that a structurally similar triazole derivative exhibited significant cytotoxicity against the MCF-7 cell line with an IC50 value of 27.3 μM . This suggests that modifications to the triazole structure can enhance its anticancer properties.
- Another investigation into the antimicrobial properties of various triazoles demonstrated that compounds with similar substituents showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Piperazine Formation : React 4-phenylpiperazine with a propiolic acid derivative to introduce the carbonyl group.
Triazole Ring Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 3,4-dimethylphenyl-triazole moiety. Key conditions include:
- Catalyst : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system .
- Reaction Monitoring : TLC (hexane:ethyl acetate, 1:2) to track progress.
- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) for isolating the triazole intermediate .
Q. Optimization Strategies :
- Temperature Control : Maintain ambient temperature during CuAAC to minimize side reactions.
- Solvent Ratio : Adjust H₂O:DCM to balance solubility and reactivity.
- Catalyst Purity : Use freshly prepared sodium ascorbate to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity?
Methodological Answer:
Validation : Cross-reference spectral data with computational predictions (e.g., PubChem CID or in silico tools) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of the 3,4-dimethylphenyl and triazole moieties?
Methodological Answer: Design Framework :
Analog Synthesis : Replace 3,4-dimethylphenyl with electron-deficient (e.g., 4-nitrophenyl) or bulky groups (e.g., naphthyl) to probe steric/electronic effects .
Biological Assays : Test analogs against target systems (e.g., cancer cell lines, enzyme inhibition). For example:
- Anticancer Activity : Use MTT assays on HepG2 or MCF-7 cells, referencing IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors .
Data Interpretation : Correlate substituent properties (Hammett σ, logP) with bioactivity trends using multivariate regression .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer: Root-Cause Analysis :
- Pharmacokinetics (PK) : Measure plasma half-life and bioavailability via LC-MS/MS. Low oral absorption may explain in vivo inefficacy .
- Metabolite Screening : Identify inactive/degraded metabolites using high-resolution mass spectrometry .
- Experimental Variability : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and animal models (e.g., xenograft vs. PDX) .
Case Study : If in vitro IC₅₀ is 10 µM but in vivo ED₅₀ is >100 mg/kg, reformulate with liposomal encapsulation to enhance solubility .
Q. What computational methods predict binding affinity with enzymatic targets (e.g., kinases, GPCRs)?
Methodological Answer: Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Prioritize poses with hydrogen bonds to triazole carbonyl .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns) to assess stability (RMSD < 2 Å) .
Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, comparing with experimental IC₅₀ values .
Validation : Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of key residues) .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer: Strategies :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) for delayed hydrolysis in vivo .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
